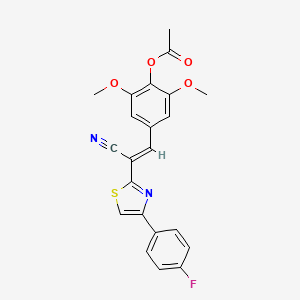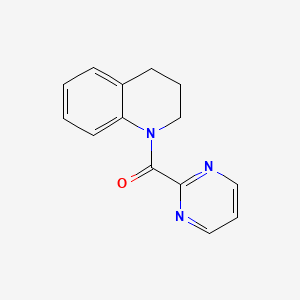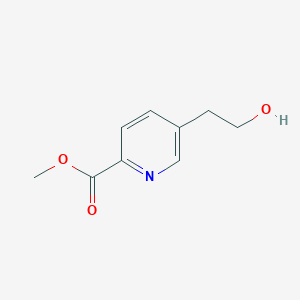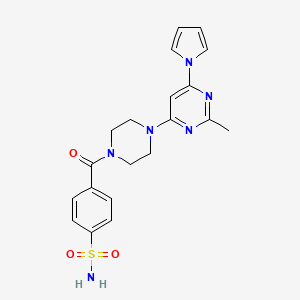![molecular formula C23H22FN3O4S2 B2868251 N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851780-79-5](/img/structure/B2868251.png)
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound. It consists of various functional groups, including a fluorobenzene sulfonyl group, a methylphenyl group, and a methanesulfonamide group. Such compounds often find applications in multiple fields due to their unique chemical properties.
Synthetic Routes and Reaction Conditions
Synthesis begins with the creation of the pyrazole core. This is typically done through a cyclization reaction involving hydrazine and a 1,3-diketone compound.
The pyrazole is then functionalized with the 4-methylphenyl group through a Friedel-Crafts alkylation reaction.
The resulting intermediate is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine, forming the sulfonyl pyrazole derivative.
Finally, methanesulfonyl chloride is introduced under basic conditions to yield the target compound.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes. optimizations for large-scale manufacturing include:
The use of continuous flow reactors to ensure better control over reaction conditions and scalability.
Recycling of solvents and reagents to minimize waste and reduce costs.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrazole ring or the methylphenyl group, typically forming quinones or sulfoxides.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products
Quinones and sulfoxides from oxidation.
Sulfides from reduction.
Various substituted derivatives from nucleophilic substitution.
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in the formation of C-C bonds.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its ability to interact with active sites through multiple binding interactions.
Medicine
Industry
Material Science: Used in the synthesis of advanced materials, particularly those requiring specific electronic or photophysical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets like enzymes or receptors. The fluorobenzene and sulfonyl groups enable it to form strong hydrogen bonds and pi-pi interactions, thereby influencing the activity of these targets. Pathways involved often include inhibition of enzymatic activity or modulation of receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar compounds include other sulfonyl-pyrazole derivatives and methanesulfonamide derivatives. What sets N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide apart are the specific functional groups attached, which impart unique chemical and biological properties.
List of Similar Compounds
N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{4-[1-(4-bromobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{4-[1-(4-iodobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
This should give you a good starting point for understanding this complex compound. What catches your interest most?
Propiedades
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-3-5-18(6-4-16)23-15-22(17-7-11-20(12-8-17)26-32(2,28)29)25-27(23)33(30,31)21-13-9-19(24)10-14-21/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAZIFWOYMSAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)










